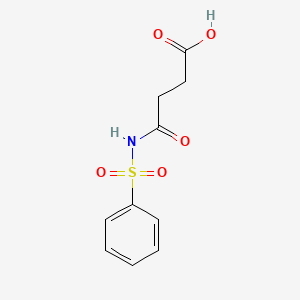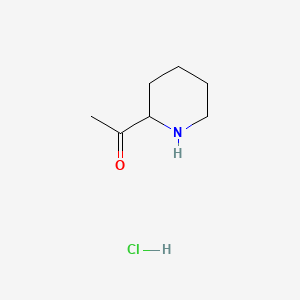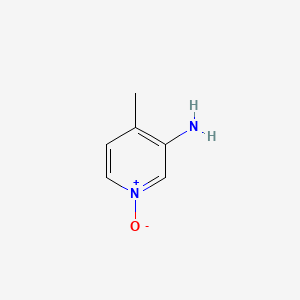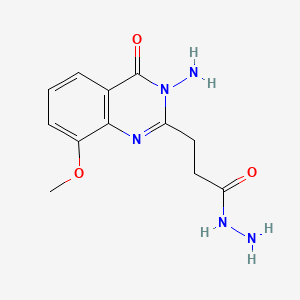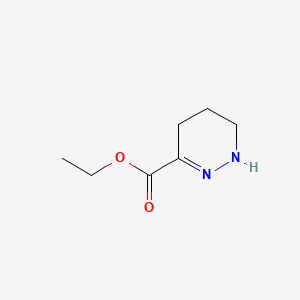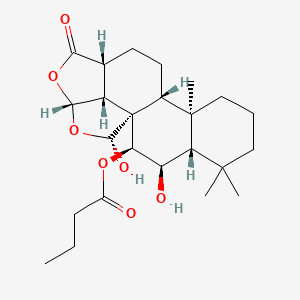
Aplyroseol 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplyroseol 3 is a natural product found in Dendrilla rosea and Aplysilla rosea with data available.
Scientific Research Applications
Chemical Structure and Stereochemistry
Aplyroseol-1, a compound related to Aplyroseol 3, was isolated from the marine sponge Aplysillarosea Barrois. Its absolute stereochemistry was established through crystal structure analysis, revealing a complex diterpenoid structure (Hambley, Taylor, & Toth, 1997).
Synthesis and Molecular Properties
The synthesis of natural spongian pentacyclic diterpenes including aplyroseol-1 and aplyroseol-2, compounds closely related to Aplyroseol 3, has been achieved. These syntheses provide insights into the molecular properties of these complex structures (Abad, Arnó, Marín, & Zaragozá, 1993).
Biological Activity
Studies on compounds similar to Aplyroseol 3, such as other aplyroseols isolated from marine sponges, have explored their biological activities. For instance, aplyroseols 20–22 were screened for activity against Staphylococcus aureus, although they were found to be inactive at certain concentrations (Hayton, Grant, & Carroll, 2019).
Structural Analysis
Further structural analysis of related compounds, such as aplyroseol-14, highlights the diversity and complexity of the spongian-type diterpenoids. These studies contribute to a deeper understanding of the molecular structures within this class of compounds (Blake, González, & Gil-Gimeno, 2006).
Additional Research Insights
Other research on marine sponge constituents, including various diterpenoids, provides a broader context for understanding the potential applications and characteristics of compounds like Aplyroseol 3. This includes the isolation and structural determination of various compounds from marine sponges, contributing to the field of natural product chemistry and potential drug discovery (Taylor & Toth, 1997).
properties
CAS RN |
100814-64-0 |
|---|---|
Molecular Formula |
C24H36O7 |
Molecular Weight |
436.545 |
InChI |
InChI=1S/C24H36O7/c1-5-7-14(25)29-18-16(26)17-22(2,3)10-6-11-23(17,4)13-9-8-12-15-20(30-19(12)27)31-21(28)24(13,15)18/h12-13,15-18,20-21,26,28H,5-11H2,1-4H3/t12-,13-,15+,16-,17+,18-,20+,21-,23-,24+/m1/s1 |
InChI Key |
IDYOPZOUOCVSCT-BHWLRRSUSA-N |
SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)
![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)
![2-[5-(2-Chloroethyl)furan-2-yl]-2-oxoacetyl chloride](/img/structure/B561283.png)
